molecular formula C6H6N4O B569754 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL CAS No. 117883-60-0

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

Cat. No.: B569754
CAS No.: 117883-60-0
M. Wt: 150.141
InChI Key: JSHVYBJJMVGCDL-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of a hydroxyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylpyrazole with 2,3-dichloropyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of substrate proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is unique due to its specific substitution pattern and the presence of both a hydroxyl and a methyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-2-7-5-4(8-3)6(11)10-9-5/h2H,1H3,(H2,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHVYBJJMVGCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721307
Record name 5-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117883-60-0
Record name 5-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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